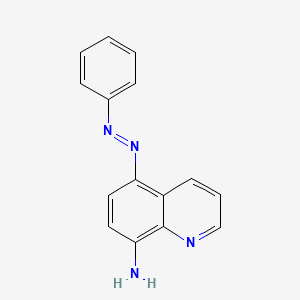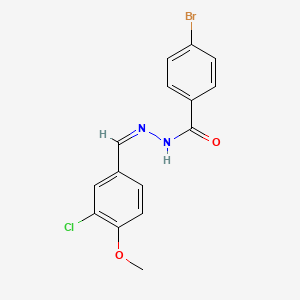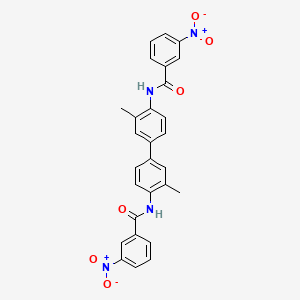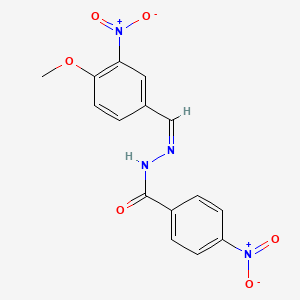
5-(phenyldiazenyl)-8-quinolinamine
Descripción general
Descripción
5-(Phenyldiazenyl)-8-quinolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a diazo compound that consists of a quinoline ring and a phenyl group attached to it through an azo linkage. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-(phenyldiazenyl)-8-quinolinamine is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit cell proliferation by inducing G2/M cell cycle arrest. In addition, this compound has been shown to bind to DNA and inhibit topoisomerase activity, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-(Phenyldiazenyl)-8-quinolinamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. In addition, this compound has been shown to bind to DNA and inhibit topoisomerase activity. In vivo studies have shown that this compound has low toxicity and can inhibit tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(phenyldiazenyl)-8-quinolinamine in lab experiments is its potential as an anticancer agent. This compound has been shown to have low toxicity and can induce apoptosis in cancer cells. In addition, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 5-(phenyldiazenyl)-8-quinolinamine. One direction is the further study of its anticancer activity and mechanism of action. This compound has shown promise as an anticancer agent, and further studies could lead to the development of new cancer therapies. Another direction is the synthesis of new derivatives of this compound with improved solubility and bioactivity. Finally, this compound could be further studied for its potential applications in materials science and analytical chemistry.
Aplicaciones Científicas De Investigación
5-(Phenyldiazenyl)-8-quinolinamine has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In analytical chemistry, 5-(phenyldiazenyl)-8-quinolinamine has been used as a reagent for the determination of various analytes, such as copper and iron.
Propiedades
IUPAC Name |
5-phenyldiazenylquinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-13-8-9-14(12-7-4-10-17-15(12)13)19-18-11-5-2-1-3-6-11/h1-10H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWYJSSQUCGNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305465 | |
| Record name | MLS001194849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenyldiazenyl)-8-quinolinamine | |
CAS RN |
7771-17-7 | |
| Record name | MLS001194849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3854237.png)
![N-(2-methylphenyl)-4-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4-oxobutanamide](/img/structure/B3854245.png)
![allyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854250.png)

![4-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B3854262.png)

![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B3854275.png)

![isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854291.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
![1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)
![2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3854319.png)
![ethyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3854334.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)